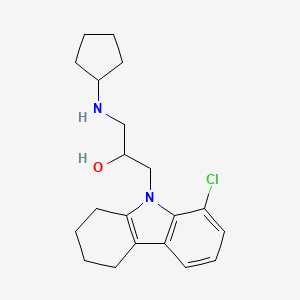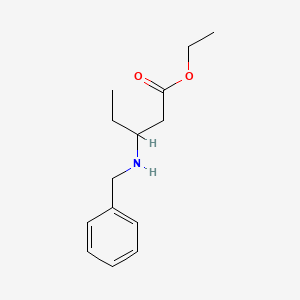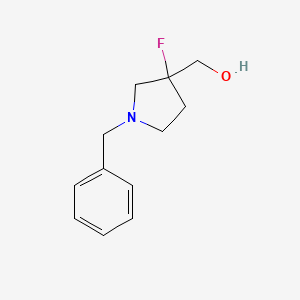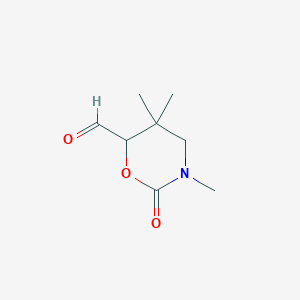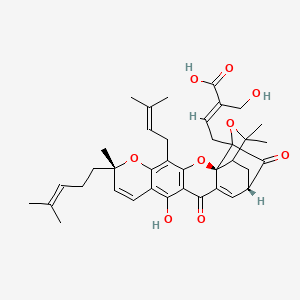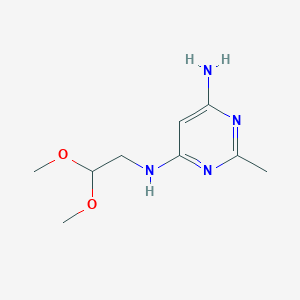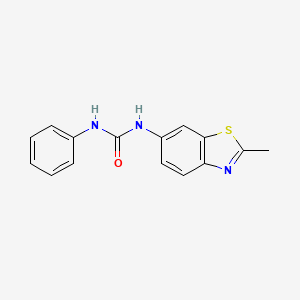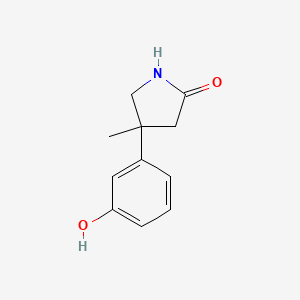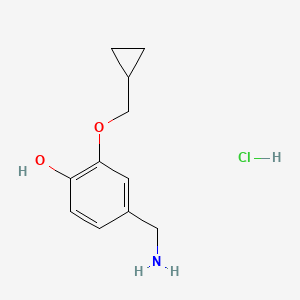
4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group, a cyclopropylmethoxy group, and a phenol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the phenol derivative: The starting material, 2-(cyclopropylmethoxy)phenol, is prepared through the reaction of cyclopropylmethanol with phenol in the presence of a suitable catalyst.
Introduction of the aminomethyl group: The phenol derivative undergoes a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the para position relative to the hydroxyl group.
Formation of the hydrochloride salt: The final step involves the treatment of the aminomethylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones under specific conditions.
Reduction: The aminomethyl group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride involves its interaction with specific molecular targets. The phenol moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aminomethyl group may enhance the compound’s binding affinity to its targets, while the cyclopropylmethoxy group can influence the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminocoumarin derivatives: These compounds also contain an aminomethyl group and exhibit various biological activities.
Phenolic compounds: Similar to 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride, phenolic compounds are known for their antioxidant properties.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2-(cyclopropylmethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8;/h3-5,8,13H,1-2,6-7,12H2;1H |
Clave InChI |
JYRUXBLVXSCAAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC(=C2)CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)

![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
